molecular formula C21H21N9O5S2 B12365237 Antibacterial agent 172

Antibacterial agent 172

Cat. No.: B12365237
M. Wt: 543.6 g/mol
InChI Key: SYSFQEHQSYLFHB-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 172 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by multidrug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 172 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then functionalized with specific groups to enhance its antibacterial activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Antibacterial agent 172 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

Antibacterial agent 172 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Mechanism of Action

The mechanism of action of Antibacterial agent 172 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to cell lysis and death. Additionally, it may interfere with other cellular processes such as protein synthesis and DNA replication.

Comparison with Similar Compounds

Antibacterial agent 172 is unique in its broad-spectrum activity and effectiveness against multidrug-resistant bacteria. Similar compounds include:

    Penicillin: One of the earliest antibiotics, effective against a range of bacteria but less effective against resistant strains.

    Vancomycin: Used to treat serious infections caused by Gram-positive bacteria, but resistance has emerged.

    Ciprofloxacin: A broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, but resistance is also an issue.

Compared to these compounds, this compound offers a novel mechanism of action and improved efficacy against resistant strains, making it a valuable addition to the arsenal of antibacterial agents.

Properties

Molecular Formula

C21H21N9O5S2

Molecular Weight

543.6 g/mol

IUPAC Name

(6R,7S)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H21N9O5S2/c1-28-20(24-25-27-28)37-11-13-10-36-19-21(35-2,18(34)30(19)16(13)17(32)33)22-15(31)9-29-8-14(23-26-29)12-6-4-3-5-7-12/h3-8,19H,9-11H2,1-2H3,(H,22,31)(H,32,33)/t19-,21+/m1/s1

InChI Key

SYSFQEHQSYLFHB-CTNGQTDRSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC)SC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.